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Compound of Interest

Compound Name: Evazol

Cat. No.: B1670270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms, experimental

protocols, and quantitative data related to Evans Blue (EB) staining in biological tissues. Evans

Blue is a versatile azo dye with a long history in biomedical research, primarily utilized for

assessing vascular permeability and identifying cellular necrosis.

Core Staining Mechanisms
The utility of Evans Blue dye in biomedical research stems from two primary molecular

interactions: its high-affinity binding to serum albumin and its function as a vital exclusion dye.

1.1. Assessment of Vascular Permeability via Albumin Binding

The foundational principle of using Evans Blue to measure vascular permeability lies in its

strong, non-covalent binding to serum albumin.[1][2][3] Once introduced into the bloodstream,

EB rapidly binds to albumin, forming a large molecular complex (approximately 69 kDa).[1]

Under normal physiological conditions, the endothelial lining of blood vessels is impermeable to

this large complex.[4] Therefore, the dye remains confined within the circulatory system.[1][5]

In pathological conditions such as inflammation, injury, or tumor growth, the integrity of the

vascular endothelium can be compromised.[1][6] This disruption leads to increased vascular

permeability, allowing the Evans Blue-albumin complex to extravasate from the bloodstream

into the surrounding interstitial tissue.[1][4] The resulting blue discoloration of the tissue
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provides a macroscopic indicator of vascular leakage.[1][7] The amount of extravasated dye

can be quantified to provide a precise measure of the extent of the permeability.[1][8] The

binding mechanism involves the interaction between the sulfonic acid groups on the dye and

the amino groups on the surface of the albumin protein.[1]

1.2. Identification of Non-Viable Cells

Independently of its binding to albumin, Evans Blue also functions as a cell viability stain.[1][9]

Healthy, viable cells possess intact cellular membranes that are impermeable to the dye.[9][10]

In contrast, cells that have undergone necrosis or have compromised membrane integrity can

no longer exclude the dye.[1][8][9][11] Evans Blue can then penetrate these damaged

membranes and stain the intracellular components, resulting in a distinct blue coloration.[8][11]

This characteristic makes it a valuable tool for identifying necrotic or damaged cells in tissue

sections and cell cultures.[1][12]

Quantitative Data
The following table summarizes key quantitative parameters for Evans Blue and its application.
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Parameter Value Reference

Evans Blue Dye (EBD)

Molecular Weight 960.81 g/mol [1][7]

Evans Blue-Albumin Complex

Molecular Weight ~69 kDa [1]

Binding Characteristics

Protein Binding Affinity
~70% for tetrasulfonic acid

group
[1]

Moles of EB per Mole of

Albumin
8-14 (in humans and dogs) [1]

Free EB in Blood 0.11% - 0.31% [1]

Spectrophotometric

Quantification

Absorbance Maximum 620 nm [4][13]

Absorbance Minimum (for

correction)
740 nm [4]

Fluorescence Properties

Excitation Peaks 470 nm and 540 nm [5]

Emission Peak 680 nm [5]

Experimental Protocols
3.1. Protocol for Assessing Vascular Permeability in Mice

This protocol is adapted from established methods for quantifying plasma extravasation.[4][13]

[14][15][16]

Materials:
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Evans Blue dye (Sigma-Aldrich, Cat. No. E2129)

Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

Formamide (for extraction)

Anesthetic agent

Spectrophotometer or plate reader

Procedure:

Preparation of Evans Blue Solution: Prepare a 0.5% (w/v) solution of Evans Blue in sterile

saline.[4] Ensure the dye is completely dissolved and filter-sterilize the solution using a 0.22

µm filter.[16]

Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

Dye Administration: Inject the Evans Blue solution intravenously (e.g., via the tail vein) at a

dosage of 4 ml/kg body weight.[16] Allow the dye to circulate for a predetermined time (e.g.,

30-60 minutes).

Perfusion (Optional but Recommended): To remove intravascular dye, perform a cardiac

perfusion with saline until the fluid running from the right atrium is clear.

Tissue Collection: Euthanize the animal via an approved method, such as cervical

dislocation, and dissect the tissues of interest.[4]

Tissue Processing: Weigh the collected tissues and dry them to obtain the dry weight.

Dye Extraction: Incubate the weighed tissue in formamide (e.g., 1 ml per 100 mg of tissue) at

room temperature for 48-72 hours to extract the extravasated dye.[13]

Quantification: Centrifuge the formamide-tissue mixture to pellet any debris.[4] Measure the

absorbance of the supernatant at 620 nm using a spectrophotometer.[4][13] Use pure

formamide as a blank.[13]
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Data Analysis: Calculate the amount of Evans Blue in the tissue using a standard curve

generated from known concentrations of the dye. Express the results as µg of Evans Blue

per gram of dry tissue weight.

3.2. Protocol for Cell Viability/Necrosis Staining

This protocol is suitable for identifying damaged cells in tissue sections or cell cultures.[8][9]

[11]

Materials:

Evans Blue dye

0.1 M CaCl₂ solution (pH 5.6)

Mounting medium

Microscope (bright-field or fluorescence)

Procedure:

Preparation of Staining Solution: Prepare a 0.25% (w/v) Evans Blue staining solution in 0.1

M CaCl₂ (pH 5.6).[11] This solution should be prepared fresh.[11]

Sample Incubation: Immerse the tissue sections or cell culture samples in the Evans Blue

staining solution. Incubate for 15-20 minutes at room temperature.[17]

Washing: Thoroughly wash the samples with distilled water or the CaCl₂ solution to remove

any unbound dye.[8] Repeat the washing step three times or until the wash solution is clear.

[8]

Visualization: Mount the samples on a microscope slide. Observe under a bright-field

microscope. Non-viable cells with compromised membranes will appear blue.[8][11] For

fluorescence microscopy, the Evans Blue-protein complex within cells will emit red

fluorescence.[18]

Quantification (Optional): For a quantitative assessment in a cell suspension or tissue

homogenate, the dye can be extracted from the stained cells using 1% SDS, and the
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absorbance can be measured at 600 nm.[8]

Visualizations: Mechanisms and Workflows
The following diagrams illustrate the core principles and experimental workflows of Evans Blue

staining.
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Vascular Permeability Assessment
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Caption: Core principle of vascular permeability assessment using Evans Blue.
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Vascular Permeability Assay Workflow
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Prepare 0.5% Evans Blue
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Caption: Experimental workflow for the Evans Blue vascular permeability assay.
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Cell Viability Staining Mechanism
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Caption: Mechanism of Evans Blue as a vital exclusion dye for cell viability.
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Cell Viability Staining Workflow
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Caption: Experimental workflow for Evans Blue cell viability/necrosis staining.

Concluding Remarks
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Evans Blue remains a simple, cost-effective, and reliable tool for the in vivo and ex vivo

assessment of tissue integrity. Its dual-functionality—quantifying vascular leakage through

albumin binding and identifying necrotic cells via membrane exclusion—makes it a staple in

studies of inflammation, tissue injury, neurotrauma, and oncology. While newer fluorescent

probes with higher specificity are available, the straightforward nature of Evans Blue assays

ensures their continued relevance in preclinical research and drug development. Recent

studies have also begun to explore the pharmacological activities of Evans Blue itself, such as

its potential neuroprotective effects through the inhibition of the P2X4R/p38 signaling pathway,

suggesting that its role in biomedical science may continue to evolve.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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